2-Amino-1H-benzo[d]imidazole-1-carboximidamide 2-Amino-1H-benzo[d]imidazole-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17195469
InChI: InChI=1S/C8H9N5/c9-7(10)13-6-4-2-1-3-5(6)12-8(13)11/h1-4H,(H3,9,10)(H2,11,12)
SMILES:
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol

2-Amino-1H-benzo[d]imidazole-1-carboximidamide

CAS No.:

Cat. No.: VC17195469

Molecular Formula: C8H9N5

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1H-benzo[d]imidazole-1-carboximidamide -

Specification

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
IUPAC Name 2-aminobenzimidazole-1-carboximidamide
Standard InChI InChI=1S/C8H9N5/c9-7(10)13-6-4-2-1-3-5(6)12-8(13)11/h1-4H,(H3,9,10)(H2,11,12)
Standard InChI Key JXCCGUOZDMMDDA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(N2C(=N)N)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzimidazole backbone, a bicyclic system comprising fused benzene and imidazole rings. The "1H" designation indicates that the imidazole nitrogen at position 1 bears a hydrogen atom, while the amino group (NH2-\text{NH}_2) and carboximidamide group (C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2) are attached at positions 2 and 1, respectively. This substitution pattern enhances its ability to participate in hydrogen bonding and π-π interactions, critical for binding to biological targets.

The IUPAC name, 2-aminobenzimidazole-1-carboximidamide, reflects its functional group arrangement. Quantum mechanical calculations predict a planar geometry for the benzimidazole core, with the carboximidamide group adopting a conformation that maximizes resonance stabilization.

Physicochemical Properties

While experimental data specific to this compound remain limited, analogies to structurally related benzimidazoles provide insights. For instance, 1H-benzimidazole-2-carbonitrile (CAS 6868-37-7) exhibits a density of 1.33 g/cm³ and a boiling point of 347°C . Similarly, 2-amino-1H-benzo[d]imidazol-5-ol (PubChem CID 162636) has a molecular weight of 149.15 g/mol and a solubility profile favoring polar solvents . Extrapolating these trends, 2-amino-1H-benzo[d]imidazole-1-carboximidamide likely demonstrates moderate aqueous solubility and thermal stability, making it suitable for in vitro assays.

PropertyValueSource
Molecular FormulaC8H9N5\text{C}_8\text{H}_9\text{N}_5
Molecular Weight175.19 g/mol
Predicted Density~1.3–1.4 g/cm³
Boiling Point>300°C (estimated)

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-amino-1H-benzo[d]imidazole-1-carboximidamide typically involves multistep reactions starting from benzoic acid derivatives or amidines. A representative route includes:

  • Cyclization: Condensation of o-phenylenediamine with formic acid or thiourea derivatives to form the benzimidazole core .

  • Functionalization: Introduction of the carboximidamide group via nucleophilic substitution or coupling reactions.

  • Amination: Direct amination at position 2 using ammonia or protected amine reagents .

Key reaction parameters include the use of polar aprotic solvents (e.g., dimethyl sulfoxide), copper(I) bromide as a catalyst, and temperatures ranging from 80–120°C. Recent advances in flow chemistry have improved yields (>70%) and reduced side-product formation .

Purification and Characterization

Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Structural confirmation relies on spectroscopic techniques:

  • NMR: 1H^1\text{H}-NMR spectra show characteristic peaks for aromatic protons (δ 6.8–7.5 ppm) and amine groups (δ 4.5–5.5 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 175.19.

Biological Activities and Mechanisms

Enzyme Inhibition

Benzimidazole derivatives are renowned for their enzyme inhibitory properties. 2-Amino-1H-benzo[d]imidazole-1-carboximidamide demonstrates potent activity against α-glucosidase (IC₅₀: 0.64 ± 0.05 μM), a target for diabetes management . Docking studies reveal that the carboximidamide group forms hydrogen bonds with catalytic residues (Asp349 and Arg315) in the enzyme’s active site . Additionally, preliminary data suggest inhibition of serine proteases like thrombin and factor Xa, implicated in coagulation disorders .

Anti-Inflammatory Effects

Structurally related 2-substituted benzimidazoles exhibit COX-2 selectivity (IC₅₀: 1.2 μM), surpassing diclofenac in carrageenan-induced edema assays . While direct evidence for 2-amino-1H-benzo[d]imidazole-1-carboximidamide is lacking, its carboximidamide moiety may enhance interactions with prostaglandin synthases.

Applications and Future Directions

Therapeutic Development

The compound’s multifunctional profile positions it as a lead candidate for:

  • Antidiabetic Agents: α-Glucosidase inhibition with improved selectivity over acarbose .

  • Anticoagulants: Oral alternatives to warfarin targeting factor Xa .

  • Oncology: Combination therapies with checkpoint inhibitors to overcome drug resistance.

Challenges and Innovations

Current limitations include poor bioavailability and metabolic instability. Prodrug strategies (e.g., esterification of the carboximidamide group) and nanoparticle-based delivery systems are under investigation. Advances in CRISPR screening may identify novel targets, accelerating structure-activity relationship (SAR) studies.

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